2-Methoxyethyl 2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
2-Methoxyethyl 2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a thiophene ring, and various functional groups such as methoxy and carboxylate
Preparation Methods
The synthesis of 2-Methoxyethyl 2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with 2-aminothiophene to form an intermediate Schiff base. This intermediate then undergoes cyclization with ethyl acetoacetate in the presence of a base to form the thiazolopyrimidine core. The final step involves the esterification of the carboxylate group with 2-methoxyethanol under acidic conditions .
Chemical Reactions Analysis
2-Methoxyethyl 2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2-Methoxyethyl 2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in therapeutic applications .
Comparison with Similar Compounds
2-Methoxyethyl 2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:
2-Methoxyethyl (2E)-5-(4-chlorophenyl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound has a similar core structure but differs in the substitution pattern, which can affect its biological activity and chemical reactivity.
2-Methoxyethyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: The presence of a propoxy group and a different thiophene substitution can lead to variations in its pharmacological properties.
These comparisons highlight the uniqueness of this compound and its potential for diverse applications.
Properties
CAS No. |
617698-61-0 |
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Molecular Formula |
C23H22N2O5S2 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
2-methoxyethyl (2E)-2-[(2-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H22N2O5S2/c1-14-19(22(27)30-11-10-28-2)20(17-9-6-12-31-17)25-21(26)18(32-23(25)24-14)13-15-7-4-5-8-16(15)29-3/h4-9,12-13,20H,10-11H2,1-3H3/b18-13+ |
InChI Key |
JWYPZDZFGVBOKP-QGOAFFKASA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3OC)/SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3OC)SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Origin of Product |
United States |
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